molecular formula C13H17Cl2NO2 B2783608 6-chloro-N-cyclohexyl-2H-1,3-benzodioxol-5-amine hydrochloride CAS No. 1423031-58-6

6-chloro-N-cyclohexyl-2H-1,3-benzodioxol-5-amine hydrochloride

Cat. No.: B2783608
CAS No.: 1423031-58-6
M. Wt: 290.18
InChI Key: SQDPMYFTFYMFGJ-UHFFFAOYSA-N
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Description

6-chloro-N-cyclohexyl-2H-1,3-benzodioxol-5-amine hydrochloride is a synthetic organic compound with potential applications in various fields of scientific research. It is characterized by the presence of a chloro group, a cyclohexyl group, and a benzodioxole moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-cyclohexyl-2H-1,3-benzodioxol-5-amine hydrochloride typically involves multiple steps:

    Formation of the Benzodioxole Core: The benzodioxole core can be synthesized through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Introduction of the Chloro Group: Chlorination of the benzodioxole core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Cyclohexyl Group: The cyclohexylamine is introduced via nucleophilic substitution, often facilitated by a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the chloro group or the benzodioxole ring, potentially leading to dechlorination or ring-opening products.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to a variety of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents such as dimethylformamide (DMF).

Major Products

    Oxidation: N-oxides or hydroxylated derivatives.

    Reduction: Dechlorinated or ring-opened products.

    Substitution: Various substituted amines or thiols.

Scientific Research Applications

6-chloro-N-cyclohexyl-2H-1,3-benzodioxol-5-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development, particularly for its potential effects on neurological pathways.

    Industry: Utilized in the development of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 6-chloro-N-cyclohexyl-2H-1,3-benzodioxol-5-amine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzodioxole moiety can facilitate interactions with aromatic amino acids in proteins, while the cyclohexyl group may enhance lipophilicity, aiding in membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-2H-1,3-benzodioxol-5-amine: Lacks the cyclohexyl group, potentially altering its biological activity and chemical reactivity.

    N-cyclohexyl-2H-1,3-benzodioxol-5-amine: Lacks the chloro group, which may affect its interaction with biological targets and its chemical stability.

    6-chloro-N-cyclohexyl-2H-1,3-benzodioxole: Lacks the amine group, which is crucial for certain types of chemical reactions and biological interactions.

Uniqueness

The presence of both the chloro and cyclohexyl groups in 6-chloro-N-cyclohexyl-2H-1,3-benzodioxol-5-amine hydrochloride makes it unique, providing a balance of hydrophilic and lipophilic properties that can be advantageous in various applications. This combination can enhance its binding affinity to biological targets and its solubility in different solvents, making it a versatile compound for research and industrial use.

Properties

IUPAC Name

6-chloro-N-cyclohexyl-1,3-benzodioxol-5-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO2.ClH/c14-10-6-12-13(17-8-16-12)7-11(10)15-9-4-2-1-3-5-9;/h6-7,9,15H,1-5,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQDPMYFTFYMFGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=CC3=C(C=C2Cl)OCO3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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